Agroclavine

Vue d'ensemble

Description

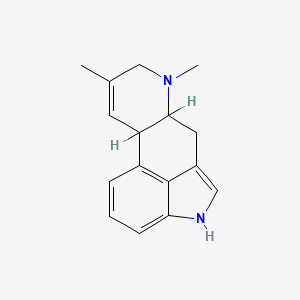

Agroclavine is a natural, clavine type of ergot alkaloid . It belongs to the group of ergot alkaloids, which also includes ergotamine . Historically, the main use of agroclavine was in the synthesis of ergot-based drugs .

Synthesis Analysis

Agroclavine can be synthesized from chanoclavine-I aldehyde . An agroclavine synthase EasG catalyses, via a non-enzymatic adduct with reduced glutathione, the conversion of chanoclavine-I aldehyde to agroclavine .Molecular Structure Analysis

The Agroclavine molecule contains a total of 39 bond(s). There are 21 non-H bond(s), 11 multiple bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 2 ten-membered ring(s), 1 eleven-membered ring(s), 1 tertiary amine(s) (aliphatic), and 1 Pyrrole(s) .Chemical Reactions Analysis

Agroclavine can be oxidized to elymoclavine, which then undergoes further processing . It is also involved in the formation of lysergic acid from chanoclavine-I aldehyde in the ergot alkaloid biosynthetic pathway .Physical And Chemical Properties Analysis

Agroclavine has a molecular weight of 238.33 . Its density is 1.2±0.1 g/cm3, boiling point is 422.5±33.0 °C at 760 mmHg, and vapour pressure is 0.0±1.0 mmHg at 25°C .Applications De Recherche Scientifique

Ergot Alkaloid Accumulation

Agroclavine is an ergot alkaloid, a group of fungal natural products with important roles in agriculture and medicine . A study found that a major facilitator superfamily transporter gene (easT) contributes to ergot alkaloid accumulation . The product of this gene was found to contribute to the accumulation of ergot alkaloids, perhaps by transporting intermediates between cellular compartments .

Antineoplastic Drugs

Agroclavine and its 1-alkylated derivatives are potentially useful as antineoplastic drugs . They exert potent and selective cytostatic effects , which could make them valuable in the treatment of cancer.

Agriculture

Ergot alkaloids, including agroclavine, are important in agriculture . They contaminate grains and forage crops , which can have significant impacts on crop yields and quality.

Medicine

Ergot alkaloids serve as the foundations of pharmaceuticals used to treat migraines, dementia, hyperprolactinemia, and other conditions . As an ergot alkaloid, agroclavine could potentially be used in the development of such pharmaceuticals.

Biosynthesis

Agroclavine is produced by a wide range of fungi of the families Clavicipitaceae (e.g., Claviceps) and Trichocomaceae (including Aspergillus and Penicillium) . Understanding the biosynthesis of agroclavine could provide insights into the production of other ergot alkaloids and their potential applications.

Analytical Methods

Agroclavine can be monitored by fluorescence at 272 nm/372 nm and quantified relative to an external standard curve of agroclavine . This analytical method could be useful in the detection and quantification of agroclavine in various applications.

Mécanisme D'action

Target of Action

Agroclavine primarily targets the D (1A) dopamine receptor . This receptor is a G-protein coupled amine receptor, and its activity is mediated by G proteins which activate adenylyl cyclase .

Mode of Action

Agroclavine interacts with its targets in a complex manner. It acts as a partial agonist or antagonist at adrenergic, dopaminergic, and serotonergic receptors . The interaction of Agroclavine with these receptors can lead to changes in cellular signaling and function .

Biochemical Pathways

Agroclavine is involved in the biosynthesis of ergot alkaloids . The conversion of Agroclavine to lysergic acid involves the cumulative transfer of six electrons during oxidation of the methyl group at C-17, and the isomerization of a double bond between carbons C-8 and C-9, that occurs in Agroclavine and elymoclavine, to carbons C-9 and C-10 that is present in lysergic acid .

Pharmacokinetics

Like other ergot alkaloids, it is likely that agroclavine is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Agroclavine and its derivatives have been found to exert potent and selective cytostatic effects . These compounds have been investigated for their potential use as antineoplastic drugs .

Action Environment

Environmental factors can influence the production and action of Agroclavine. Stress, starvation, or supplementation with nutrients such as amino acids, phosphate, and nitrogen can increase or suppress the production of Agroclavine . The environmental conditions can also affect the stability and efficacy of Agroclavine.

Safety and Hazards

Propriétés

IUPAC Name |

(6aR,10aR)-7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOOMMHNYOJWCZ-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agroclavine | |

CAS RN |

548-42-5 | |

| Record name | (-)-Agroclavine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agroclavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-didehydro-6,8-dimethylergoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGROCLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8SW57GO7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

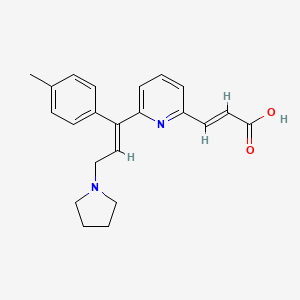

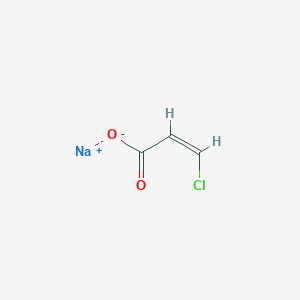

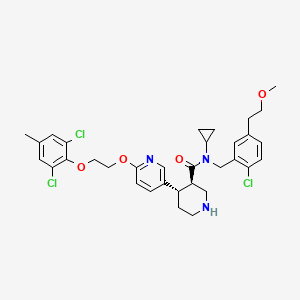

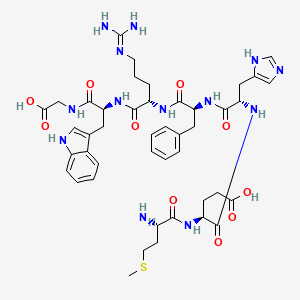

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

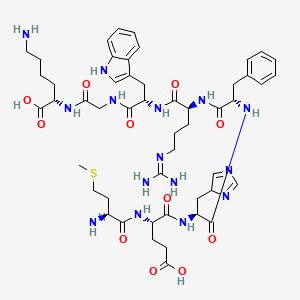

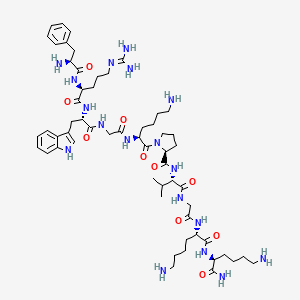

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)